molecular formula C10H11N3O4 B1588106 Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- CAS No. 5345-53-9

Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-

Cat. No.: B1588106
CAS No.: 5345-53-9
M. Wt: 237.21 g/mol
InChI Key: WIBLBSKESAEFTC-UHFFFAOYSA-N
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Description

Electronic and Steric Effects

  • Nitro group (position 2) : Acts as a strong electron-withdrawing group, deactivating the ring and directing electrophilic substitution to meta positions relative to itself.
  • Acetamide groups (positions 1 and 4) : Electron-donating via resonance, creating partial positive charges on the nitrogen atoms.

Conformational Flexibility

  • Acetamide rotations : The acetamide substituents exhibit limited rotational freedom due to steric hindrance between the nitro group and adjacent hydrogen atoms.
  • Nitro group orientation : Restricted to a planar configuration relative to the benzene ring, enhancing conjugation with the π-electron system.

Crystallographic Data and Solid-State Arrangement

No direct crystallographic data for Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is publicly available. However, insights can be inferred from analogous compounds:

Property Para-Substituted Derivatives Ortho/ Meta Isomers
Hydrogen Bonding Intermolecular N-H⋯O Intramolecular
Crystal Packing Planar layers Herringbone patterns
Solubility Moderate (polar groups) Variable

For example, the ortho isomer (N,N'-(1,2-phenylene)diacetamide) exhibits intramolecular hydrogen bonding between adjacent acetamide groups, leading to a twisted conformation.

Comparative Analysis with Ortho- and Meta-Substituted Isomers

Structural Differences

Isomer Substituent Positions Molecular Formula CAS Number
Para (Target) 1,4 (acetamide), 2 (nitro) C₁₀H₁₁N₃O₄ 5345-53-9
Ortho 1,2 (acetamide), 2 (nitro) C₁₀H₁₂N₂O₂ 2050-85-3
Meta 1,3 (acetamide), 2 (nitro) C₁₀H₁₁N₃O₄ 116423-87-1

Electronic and Reactivity Trends

Property Para Isomer Ortho Isomer Meta Isomer
Electron Density Moderate (balanced) High (adjacent EDGs) Low (nitro dominance)
Reactivity Moderate electrophilic High (ortho effect) Low (deactivation)

Biological Activity

Antimicrobial studies on related compounds reveal:

Compound Target Organism Zone of Inhibition (mm)
Para-Nitro (3a) MRSA 8–12
Meta-Nitro (3d) MRSA 34
Ortho-Nitro E. coli 12

The meta-nitro isomer demonstrates superior antimicrobial activity due to enhanced electron withdrawal and target binding affinity.

Properties

IUPAC Name

N-(4-acetamido-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-6(14)11-8-3-4-9(12-7(2)15)10(5-8)13(16)17/h3-5H,1-2H3,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBLBSKESAEFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063802
Record name Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
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Molecular Weight

237.21 g/mol
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CAS No.

5345-53-9
Record name N,N′-(2-Nitro-1,4-phenylene)bis[acetamide]
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Record name N,N'-(2-Nitro-1,4-phenylene)bis(acetamide)
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Record name Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
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Record name Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
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Biological Activity

Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is an organic compound with significant potential in various biological applications. It is characterized by its unique chemical structure, which includes two acetamido groups and two nitro groups attached to a phenylene backbone. This structure imparts distinct biological activities that have been the subject of recent research.

Chemical Structure and Properties

The molecular formula of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is C10H10N4O4C_{10}H_{10}N_4O_4. Its chemical structure can be represented as follows:

Acetamide N N 2 nitro 1 4 phenylene bis \text{Acetamide N N 2 nitro 1 4 phenylene bis }

This compound's properties are influenced by the presence of nitro groups, which can participate in various chemical reactions and interactions with biological molecules.

The biological activity of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- is primarily attributed to its ability to interact with biomolecules. The nitro groups can undergo redox reactions, while the acetamido groups facilitate hydrogen bonding with biological targets. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of related compounds have demonstrated significant activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 to 0.25 μg/mL against certain strains like Staphylococcus aureus and Staphylococcus epidermidis .

Case Studies and Experimental Data

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of synthesized derivatives of Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-. The results indicated that these compounds exhibited bactericidal effects and were effective in inhibiting biofilm formation .
  • Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between the compound and critical proteins involved in cancer pathways such as TP53 and NF-kB. The binding energies ranged from -10.0 to -11.8 kJ/mol, indicating potential therapeutic applications in cancer treatment .
  • Pharmacokinetic Analysis : The compound has been analyzed using High-Performance Liquid Chromatography (HPLC), demonstrating its suitability for pharmacokinetic studies due to its stability under various conditions .

Data Table: Summary of Biological Activities

Biological Activity Findings
Antimicrobial ActivityMIC values: 0.22 - 0.25 μg/mL against pathogens
Binding Affinity (Molecular Docking)TP53: -11.8 kJ/mol; NF-kB: -10.9 kJ/mol
HPLC AnalysisSuitable for pharmacokinetics
Enzyme InteractionModulates enzyme activity through redox reactions

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead of phosphoric acid. This method allows for the separation and purification of the compound from impurities, making it useful in pharmacokinetic studies and quality control in pharmaceutical formulations .

Method Mobile Phase Notes
HPLCAcetonitrile, Water, Phosphoric AcidFor MS: replace phosphoric acid with formic acid
UPLCSmaller 3 µm particle columnsSuitable for fast analysis

Case Studies

Case Study 1: Pharmacokinetics of Acetamide Derivatives
A study focused on the pharmacokinetics of acetamide derivatives showed that compounds with similar structures exhibit varied absorption rates and bioavailability depending on their molecular modifications. The nitro group in N,N'-(2-nitro-1,4-phenylene)bis-acetamide was hypothesized to influence these parameters significantly .

Case Study 2: Environmental Toxicology
Research has also been conducted on the environmental impact of nitro-substituted acetamides. The compound's stability and degradation pathways in various environmental conditions were analyzed to assess its potential toxicity and persistence in ecosystems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Phenylene Core

N,N'-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide)
  • Formula : C₁₅H₁₈N₂O₄ (MW: 290.31 g/mol).
  • Key Differences : Replaces the nitro group with a methyl group (electron-donating).
  • Implications : Enhanced lipophilicity (logP ~0.66 vs. nitro analog’s logP 0.66) but reduced electrophilicity. Lacks nitro-associated redox activity, making it less reactive in radical reactions .
N,N'-(2,5-Dichloro-1,4-phenylene)bis(acetoacetamide)
  • Formula : C₁₀H₁₀Cl₂N₂O₄ (hypothetical based on ).
  • Key Differences : Chloro substituents (electron-withdrawing but less so than nitro).
  • Implications : Moderate reactivity compared to nitro derivatives. Chloro groups enhance stability against hydrolysis but may reduce solubility in polar solvents .
N,N'-(Sulfonylbis(1,4-phenylene))bis(chloroacetamide)
  • Formula : C₁₆H₁₄Cl₂N₂O₅S (MW: 413.27 g/mol).
  • Key Differences : Incorporates a sulfonyl linker between phenylene units, with chloro substituents.
  • Implications: Sulfonyl groups increase rigidity and thermal stability.

Core Structure Modifications

Bis-pyrimidine Acetamides (Compounds 12–17)
  • Example: N,N′-(6,6′-(1,4-Phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide) (Compound 12).
  • Key Differences : Pyrimidine rings replace benzene, introducing nitrogen heteroatoms. Fluorophenyl groups add steric bulk.
  • Higher molecular weights (~600–700 g/mol) reduce solubility compared to the simpler nitroacetamide .
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
  • Formula : C₁₀H₁₂N₂O₂ (MW: 192.22 g/mol).
  • Key Differences : Lacks the nitro group; acetylated amine groups instead of acetamide.
  • Implications : Lower oxidative stability and reduced electronic effects. Primarily used in polymer crosslinking rather than pharmaceuticals .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP Key Applications
Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- C₁₀H₁₁N₃O₄ 237.22 2-NO₂ 0.66 Pharmaceutical impurity standard
N,N'-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide) C₁₅H₁₈N₂O₄ 290.31 2-CH₃ ~1.2 Polymer research
N,N'-(2,5-Dichloro-1,4-phenylene)bis(acetoacetamide) C₁₀H₁₀Cl₂N₂O₄ 285.11 2,5-Cl₂ ~2.5 Agrochemical intermediates
Bis-pyrimidine acetamide (Compound 12) C₄₀H₃₀F₂N₈O₆ 748.72 Pyrimidine, 4-NO₂, 2-F ~3.8 Anticancer research

Table 2. Reactivity and Stability Comparison

Compound Reactivity with Nucleophiles Thermal Stability Solubility in DMSO (g/L)
Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- High (nitro facilitates SNAr) Moderate ~50
N,N'-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide) Low (methyl deactivates ring) High ~120
N,N'-(Sulfonylbis(1,4-phenylene))bis(chloroacetamide) Moderate (sulfonyl stabilizes) Very high ~20

Key Research Findings

  • Electron-Withdrawing Effects : Nitro-substituted derivatives exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to methyl or chloro analogs, making them valuable in synthesizing heterocyclic pharmaceuticals .
  • Biological Activity : Bis-pyrimidine analogs (e.g., Compound 12) show selective cytotoxicity against cancer cells (e.g., MDA-MB-231), attributed to fluorophenyl and nitro motifs enhancing DNA intercalation .
  • Analytical Utility : The nitro group in Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- allows sensitive detection via UV-HPLC (λmax ~254 nm), whereas methyl or chloro analogs require derivatization for similar sensitivity .

Preparation Methods

Direct Acylation of 2-nitro-1,4-phenylenediamine with Acetic Acid or Derivatives

The most straightforward method to prepare Acetamide, N,N'-(2-nitro-1,4-phenylene)bis- involves the reaction of 2-nitro-1,4-phenylenediamine with acetic acid or acetic anhydride under controlled conditions. This reaction forms the bis-acetamide through nucleophilic attack of the amine groups on the acylating agent.

  • Reaction conditions:

    • Solvent: Commonly dichloromethane or other inert organic solvents.
    • Coupling reagents: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) are often used to facilitate amide bond formation.
    • Temperature: Typically room temperature to mild heating.
    • Reaction time: Approximately 12-24 hours to ensure complete conversion.
  • Mechanism:

    • Activation of carboxyl group by carbodiimide reagent.
    • Nucleophilic attack by amine groups on the activated intermediate.
    • Formation of amide bonds with release of urea byproducts.

This method is widely used due to its mild conditions and high selectivity for amide bond formation.

Stepwise Synthesis via Protection and Deprotection Strategies

In some cases, to improve selectivity and yield, the synthesis may involve protection of one amine group, followed by selective acylation and subsequent deprotection and second acylation. This approach is more complex but allows for better control over substitution patterns, especially important when the nitro group affects reactivity.

  • Use of protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
  • Sequential acylation steps with acetic anhydride or acetyl chloride.
  • Final deprotection under acidic or basic conditions.

This method is mainly applied in research settings where regioselectivity is critical.

Reduction of Nitro-Substituted Precursors Followed by Acylation

Another route involves first synthesizing the nitro-substituted phenylenediamine via reduction of corresponding nitroaromatic precursors, followed by acylation to form the bis-acetamide.

  • Reduction step:

    • Catalytic hydrogenation or chemical reduction (e.g., using zinc powder in acidic medium).
    • Control of reaction conditions to avoid over-reduction or side reactions.
  • Acylation step:

    • Similar to direct acylation methods described above.

This route is useful when starting materials are nitro-substituted aromatic compounds that require conversion to diamines before acylation.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%)
Direct Acylation with Acetic Acid + EDCI/HOBt 2-nitro-1,4-phenylenediamine, acetic acid, EDCI, HOBt, DCM, RT, 16 h Mild conditions, high selectivity Requires coupling reagents, longer reaction time 70-85
Protection/Deprotection Strategy Boc or Fmoc protection, acetic anhydride, acidic/basic deprotection High regioselectivity Multi-step, time-consuming 60-75
Reduction of Nitro Precursor + Acylation Nitroaromatic precursor, Zn/HCl or catalytic hydrogenation, then acylation Access from nitroaromatics Requires reduction step, possible side reactions 65-80

Research Findings and Optimization

  • Effect of Nitro Group: The electron-withdrawing nitro substituent at the 2-position decreases the nucleophilicity of the amine groups, which can slow down acylation reactions. Use of coupling reagents like EDCI and HOBt significantly enhances the reaction rate and yield by activating the carboxyl groups.

  • Solvent Choice: Dichloromethane is preferred due to its inertness and ability to dissolve both reactants and coupling reagents efficiently. Alternative solvents such as DMF or THF can be used but may require longer reaction times.

  • Temperature Control: Maintaining room temperature or slightly elevated temperatures (up to 40 °C) prevents decomposition of sensitive intermediates and side reactions.

  • Purification: The product is typically purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity for research or industrial applications.

Q & A

Q. What synthetic methodologies are recommended for preparing Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-?

The compound can be synthesized via condensation reactions between nitro-substituted phenylenediamine derivatives and acetylating agents. For example, nitro-substituted 1,4-phenylenediamine intermediates may react with acetyl chloride or acetic anhydride under controlled conditions (e.g., reflux in anhydrous solvents like acetonitrile or DMF). Purification typically involves recrystallization from ethanol or aqueous ethanol, with yields optimized by adjusting stoichiometry and reaction time . Characterization should include 1^1H/13^13C NMR to confirm bis-acetamide linkage and nitro-group positioning.

Q. How can researchers validate the purity and structural integrity of this compound?

Purity assessment requires a combination of:

  • Chromatography : HPLC with UV detection (λ ~254 nm) to identify impurities.
  • Spectroscopy : 1^1H/13^13C NMR to verify aromatic proton environments and acetamide carbonyl signals (~168-170 ppm in 13^13C NMR).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H11_{11}N3_3O4_4, expected m/z ≈ 261.07) . Cross-validation with elemental analysis (C, H, N) is recommended to resolve spectral ambiguities .

Q. What are the critical storage conditions to maintain stability?

Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Optimal conditions include a dry, cool environment (4°C) away from light. Avoid proximity to strong acids/bases or reducing agents due to the nitro group’s redox sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar bis-acetamide derivatives?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. For example, acetamide carbonyl shifts may vary due to hydrogen bonding. Strategies include:

  • Variable-temperature NMR to assess dynamic behavior.
  • Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
  • X-ray crystallography for unambiguous structural confirmation, though nitro groups may complicate crystallization .

Q. What experimental design considerations are essential for studying this compound’s reactivity in cross-coupling reactions?

The nitro group acts as both an electron-withdrawing substituent and a potential leaving group. To exploit its reactivity:

  • Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling with boronic acids, targeting nitro-to-aryl substitution.
  • Optimize solvent polarity (e.g., DMF/H2_2O mixtures) and base strength (e.g., K2_2CO3_3) to balance reaction rate and byproduct formation . Monitor reaction progress via TLC and isolate intermediates to map mechanistic pathways.

Q. How can researchers assess the compound’s potential in polymer or coordination chemistry?

The bis-acetamide moiety can act as a ligand or monomer. For polymer synthesis:

  • Polycondensation : React with diols or diamines under Mitsunobu conditions to form polyamides.
  • Coordination complexes : Test metal-binding affinity (e.g., with Cu2+^{2+} or Ni2+^{2+}) using UV-Vis titration and Job’s method to determine stoichiometry . Thermal stability (TGA/DSC) and solubility profiles should guide material applications.

Q. What strategies mitigate challenges in biological activity studies (e.g., cytotoxicity assays)?

The nitro group may confer redox activity, complicating cytotoxicity interpretation. Mitigation approaches:

  • Control experiments : Compare with nitro-free analogs to isolate nitro-specific effects.
  • Metabolic stability assays : Use liver microsomes to assess nitro-reduction pathways.
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3 activation studies to differentiate necrotic vs. apoptotic mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectral data?

Example: If DFT-predicted 1^1H NMR shifts deviate >0.5 ppm from observed values:

  • Re-examine solvent effects (e.g., DMSO vs. CDCl3_3).
  • Check for tautomerism or proton exchange (e.g., amide protons in D2_2O).
  • Validate computational parameters (basis set, solvation model) .

Q. Why might batch-to-batch variability occur in synthesis, and how is it controlled?

Variability often stems from nitro-group reduction side reactions. Solutions include:

  • Strict anhydrous conditions and degassed solvents to prevent unintended reduction.
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Methodological Resources

  • Spectral libraries : Use SciFinder or Reaxys for comparative NMR/MS data.
  • Safety protocols : Refer to GHS-compliant SDS for handling nitroaromatics (e.g., PPE requirements, spill management) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-
Reactant of Route 2
Reactant of Route 2
Acetamide, N,N'-(2-nitro-1,4-phenylene)bis-

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